

In-Depth Technical Guide to the Spectroscopic Data of (tert-Butyldimethylsilyloxy)malononitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (tert-Butyldimethylsilyloxy)malononitrile

Cat. No.: B1278622

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(tert-Butyldimethylsilyloxy)malononitrile**, a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

(tert-Butyldimethylsilyloxy)malononitrile, also known as (tert-Butyldimethylsilyloxy)propanedinitrile or MAC-TBS reagent, is an organosilicon compound with the following characteristics:

- Molecular Formula: $C_9H_{16}N_2OSi$ [1][2]
- Molecular Weight: 196.33 g/mol [1][2]
- CAS Number: 128302-78-3 [1][2]
- Appearance: White to yellow to green clear liquid [2]
- Purity: >93.0% (GC) [2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(tert-Butyldimethylsilyloxy)malononitrile**, sourced from the supplementary information of "Scalable Preparation of the Masked Acyl Cyanide TBS-MAC" published in *Molecules* 2023, 28, 5087.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (400 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|----------------------------|
| 5.18 | s | 1H | CH |
| 0.98 | s | 9H | $\text{C}(\text{CH}_3)_3$ |
| 0.31 | s | 6H | $\text{Si}(\text{CH}_3)_2$ |

^{13}C NMR (101 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------------|
| 111.4 | CN |
| 54.9 | CH |
| 25.4 | $\text{C}(\text{CH}_3)_3$ |
| 18.4 | $\text{C}(\text{CH}_3)_3$ |
| -5.6 | $\text{Si}(\text{CH}_3)_2$ |

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Interpretation |
|--------------------------------|-------------------------|
| 2960, 2934, 2862 | C-H stretch (alkyl) |
| 2265 | C≡N stretch (nitrile) |
| 1259 | Si-CH ₃ bend |
| 1101 | Si-O-C stretch |
| 843, 788 | Si-C stretch |

Mass Spectrometry (MS)

While specific mass spectrometry data with fragmentation patterns was not detailed in the primary source, the molecular weight is confirmed as 196.33 g/mol .[\[1\]](#)[\[2\]](#) High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺ corresponding to this mass.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **(tert-Butyldimethylsilyloxy)malononitrile**.

Synthesis of (tert-Butyldimethylsilyloxy)malononitrile

The synthesis is a three-step process starting from malononitrile.[\[1\]](#)

- Step 1: Acetylation of Malononitrile: Malononitrile is acetylated to form a sodium enolate. This step avoids aqueous workups by taking advantage of solubility differences.
- Step 2: Protonation of the Enolate: The sodium enolate is then protonated to yield acetylmalononitrile.
- Step 3: Oxidation and Silylation: The acetylmalononitrile undergoes epoxidation and rearrangement to form an unstable hydroxymalononitrile intermediate. This is followed by in-situ protection with tert-butyldimethylsilyl chloride (TBSCl) to yield the final product, **(tert-Butyldimethylsilyloxy)malononitrile**.

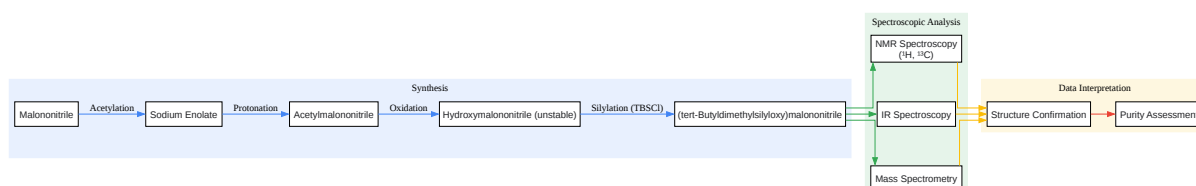
Spectroscopic Analysis

The following general procedures are employed for the spectroscopic characterization of the synthesized compound:

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** Infrared spectra were recorded on an FT-IR spectrometer. The data is typically collected from a neat sample.
- **Mass Spectrometry:** While not explicitly detailed for this compound in the reference, mass spectra are generally obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI-MS).

Logical Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization and data analysis.



[Click to download full resolution via product page](#)

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides foundational spectroscopic data and procedural context for **(tert-Butyldimethylsilyloxy)malononitrile**, aiding researchers in its application and characterization. For more in-depth information, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. cymitquimica.com [cymitquimica.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of (tert-Butyldimethylsilyloxy)malononitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1278622#spectroscopic-data-nmr-ir-ms-of-tert-butyldimethylsilyloxy-malononitrile\]](https://www.benchchem.com/product/b1278622#spectroscopic-data-nmr-ir-ms-of-tert-butyldimethylsilyloxy-malononitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com